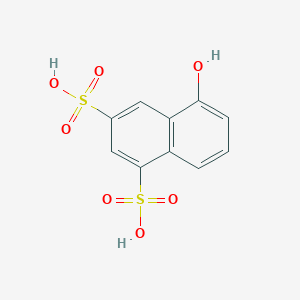
5-Hydroxynaphthalene-1,3-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxynaphthalene-1,3-disulfonic acid is an organic compound with the molecular formula C10H8O7S2. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid groups. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Hydroxynaphthalene-1,3-disulfonic acid is typically synthesized through the sulfonation of naphthalene. The process involves the reaction of naphthalene with oleum (a solution of sulfur trioxide in sulfuric acid) at controlled temperatures. The reaction conditions are crucial to ensure the correct placement of the sulfonic acid groups on the naphthalene ring. The general reaction can be represented as: [ \text{C}{10}\text{H}{8} + 2 \text{SO}{3} \rightarrow \text{C}{10}\text{H}{6}(\text{SO}{3}\text{H})_{2} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is mixed with oleum. The reaction mixture is then heated to facilitate the sulfonation process. After the reaction is complete, the product is precipitated by cooling the mixture or by adding alkaline sodium sulfate to form the disodium salt .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid groups can be reduced to sulfonates.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonic acid groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Forms sulfonates.
Substitution: Results in various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydroxynaphthalene-1,3-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug formulations and as a diagnostic reagent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of 5-Hydroxynaphthalene-1,3-disulfonic acid involves its ability to interact with various molecular targets through its hydroxyl and sulfonic acid groups. These functional groups enable the compound to form hydrogen bonds and ionic interactions with other molecules, facilitating its role in chemical reactions and biological processes. The pathways involved include:
Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity.
Ionic Interactions: The sulfonic acid groups can engage in ionic interactions, stabilizing reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,5-disulfonic acid: Another isomer with sulfonic acid groups at different positions.
1-Aminonaphthalene-4-sulfonic acid: Contains an amino group instead of a hydroxyl group.
2-Naphthol-3,6-disulfonic acid: Similar structure but with hydroxyl and sulfonic acid groups at different positions.
Uniqueness
5-Hydroxynaphthalene-1,3-disulfonic acid is unique due to the specific placement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other isomers or derivatives may not be as effective.
Eigenschaften
Molekularformel |
C10H8O7S2 |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
5-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C10H8O7S2/c11-9-3-1-2-7-8(9)4-6(18(12,13)14)5-10(7)19(15,16)17/h1-5,11H,(H,12,13,14)(H,15,16,17) |
InChI-Schlüssel |
QHSQRWZUEZHWEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)O)S(=O)(=O)O)C(=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


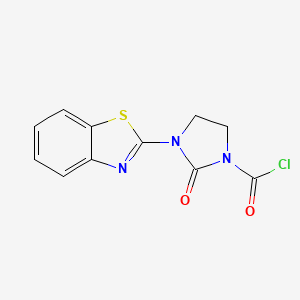
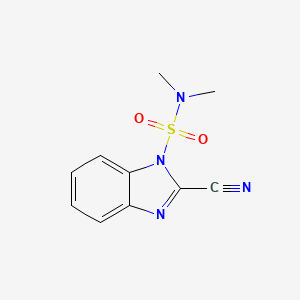
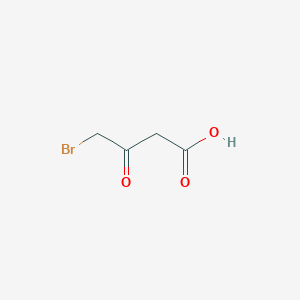
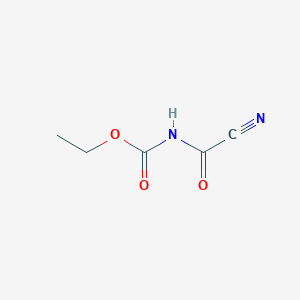
![12-hydroxy-1,10-bis[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12937072.png)
![1-(Benzyloxy)-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12937076.png)

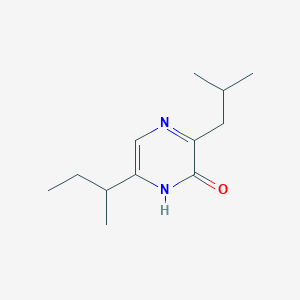
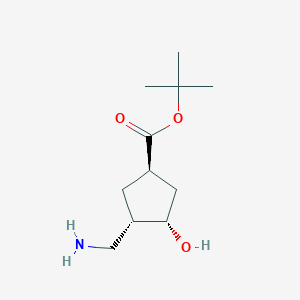



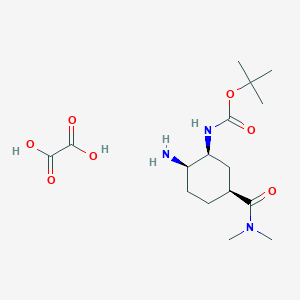
![tert-Butyl (2-amino-5-oxaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12937109.png)
